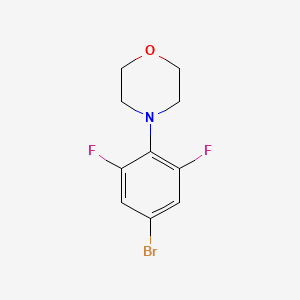

4-(4-Bromo-2,6-difluorophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromo-2,6-difluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOXKNUXXYBFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[4] The compound 4-(4-bromophenyl)morpholine serves as a key intermediate in the synthesis of a variety of biologically active molecules, leveraging the unique electronic properties of the bromophenyl group for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(4-bromophenyl)morpholine, offering insights for its effective utilization in research and development.

Physicochemical Properties of 4-(4-Bromophenyl)morpholine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of 4-(4-bromophenyl)morpholine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 30483-75-1 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₂BrNO | [5][6][7][8][9] |

| Molecular Weight | 242.11 g/mol | [6][8][9] |

| Appearance | White to off-white or beige crystalline solid | [5][10] |

| Melting Point | 114-118 °C | [5][6] |

| Purity | ≥95% to ≥99% (depending on supplier) | [5][7][10] |

| SMILES | C1COCCN1C2=CC=C(C=C2)Br | [6][7][9] |

| InChI | 1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | [6][9] |

| XLogP3 | 2.1 | [9] |

Synthesis of 4-(4-Bromophenyl)morpholine

The synthesis of 4-(4-bromophenyl)morpholine can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable bromophenyl precursor with morpholine. Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)morpholine

This protocol is based on a method involving the reaction of a substrate in a buffered solution with a catalyst and an oxidizing agent.[11]

Materials and Reagents:

-

Substrate (e.g., a suitable aniline precursor)

-

1,4-Dioxane (distilled)

-

Sodium Bromide (NaBr)

-

Phosphate buffer (pH 6.2 or 4.2)

-

Diphenyl ditelluride

-

Hydrogen Peroxide (H₂O₂)

-

Ethyl Acetate (EtOAc)

-

Sodium Bisulfite (NaHSO₃) solution (0.5 M)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In an open flask, dissolve 1 mmol of the substrate in 9.75 mL of distilled 1,4-dioxane.

-

Addition of Reagents: To this solution, add 10 mL of a 1.5 M NaBr solution in either pH 6.2 or pH 4.2 phosphate buffer.[11]

-

Catalyst Introduction: Add a freshly prepared solution of diphenyl ditelluride (0.25 mL of a 10 mM stock in 1,4-dioxane, 2.5 µmol, 0.25 mol % relative to the substrate).[11]

-

Initiation of Reaction: Add 8.8 M H₂O₂ to the mixture.[11]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with 10 mL of water.

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash with 0.5 M NaHSO₃ solution (5 mL) followed by brine (10 mL).[11]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄ and then concentrate it under reduced pressure.

-

The resulting product can be further purified by recrystallization or column chromatography if necessary.

-

Expected Yield: This method has been reported to produce 4-(4-bromophenyl)morpholine as a tan solid with a yield of approximately 93%.[11]

Figure 1: General workflow for the synthesis of 4-(4-bromophenyl)morpholine.

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Bromophenyl)morpholine is a valuable building block in the synthesis of a wide range of biologically active compounds. Its utility spans several therapeutic areas, primarily due to the versatility of the morpholine scaffold and the reactivity of the bromo-substituent.

-

Neurological Disorders and Cancer: The compound is utilized in the development of novel therapeutic agents targeting neurological disorders and various types of cancer.[5] The morpholine moiety can improve a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[4]

-

Analgesics and Anti-inflammatory Drugs: It serves as a key intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[5]

-

Antimicrobial and Anticancer Agents: The broader class of 4-(4-bromophenyl) derivatives, such as those incorporating a thiazole ring, have shown promising in vitro antimicrobial and anticancer activities.[12] This suggests that the 4-bromophenyl moiety is a valuable pharmacophore for the development of these agents.

-

Biochemical Research: 4-(4-Bromophenyl)morpholine is also employed as a tool in biochemical research to study enzyme interactions and receptor binding, aiding in the broader drug discovery and development process.[5]

Safety and Handling

4-(4-Bromophenyl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at room temperature or under refrigerated conditions (0-8 °C) as recommended by the supplier.[5]

Conclusion

4-(4-Bromophenyl)morpholine is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for medicinal chemists. The demonstrated utility of the morpholine scaffold in improving the drug-like properties of molecules, combined with the synthetic versatility of the bromophenyl group, ensures that 4-(4-bromophenyl)morpholine will continue to be a relevant compound in the ongoing quest for novel and effective therapeutic agents.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(4-Bromophenyl)morpholine 97 30483-75-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(4-Bromophenyl)morpholine | CymitQuimica [cymitquimica.com]

- 11. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(4-Bromo-2,6-difluorophenyl)morpholine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Introduction

In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and overall disposition. When combined with a halogenated phenyl ring, such as the 4-bromo-2,6-difluoro substitution pattern, the resulting molecule, this compound, presents a unique profile of lipophilicity and electronic properties. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the core physicochemical properties of this compound.

Given the limited availability of direct experimental data in public-domain literature, this document provides a framework for its characterization. We will delve into the theoretical and predicted properties, present robust, field-proven experimental protocols for their empirical determination, and outline a plausible synthetic pathway. The causality behind each experimental choice is explained to ensure a deep, practical understanding, empowering researchers to confidently handle and characterize this and similar molecules.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Chemical Name: this compound

-

CAS Number: 1408074-69-0[1]

-

Molecular Formula: C₁₀H₁₀BrF₂NO[2]

-

Chemical Structure:

The structure features a morpholine ring directly attached via its nitrogen atom to a benzene ring. This ring is substituted with a bromine atom at the para-position (C4) and two fluorine atoms at the ortho-positions (C2, C6). This substitution pattern is critical; the electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the morpholine nitrogen.

Core Physicochemical Properties: A Predictive and Experimental Overview

A molecule's behavior in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes known and predicted values for this compound.

| Property | Value / Predicted Value | Source / Notes |

| Molecular Weight | 278.10 g/mol | Calculated from formula C₁₀H₁₀BrF₂NO |

| Melting Point (mp) | Data not available | Requires experimental determination. For comparison, the non-fluorinated analog, 4-(4-Bromophenyl)morpholine, has a reported melting point of 114-118 °C.[3] |

| Boiling Point (bp) | Data not available | Requires experimental determination under vacuum due to likely high boiling point and potential for decomposition. |

| Calculated logP | ~2.5 - 3.5 (Predicted) | This is an estimation. The related compound 4-(4-Bromo-2,6-difluorobenzyl)morpholine has a calculated LogP of 2.56.[4] The non-fluorinated analog 4-(4-Bromophenyl)morpholine has a calculated XLogP3 of 2.1.[5] The difluoro substitution typically increases lipophilicity. |

| Solubility | Data not available | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | Data not available | The morpholine nitrogen is basic. The electron-withdrawing effects of the difluorophenyl ring are expected to reduce its basicity compared to unsubstituted morpholine (pKa ~8.7).[6] |

Experimental Determination of Key Parameters

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is highlighted to provide a deeper experimental context.

Melting Point Determination

Scientific Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[7]

Caption: Workflow for logP determination via the Shake-Flask method.

Detailed Protocol (Shake-Flask Method):

-

Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) in a separatory funnel. Shake well and allow the layers to separate for at least 24 hours. [8]This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The system must be fully partitioned for the result to be valid.

-

Phase Separation: Centrifuge the vial to achieve a clean and complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [8]A calibration curve with standards of known concentrations must be prepared for accurate quantification.

-

-

Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

Proposed Synthetic Pathway

While specific synthesis literature for this exact molecule is scarce, a plausible and robust synthetic route can be designed based on established methods for N-arylation of morpholine. The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for this purpose.

Proposed Buchwald-Hartwig Amination Route

Caption: Proposed synthesis via Buchwald-Hartwig cross-coupling.

Rationale: This pathway involves the palladium-catalyzed coupling of morpholine with a suitable aryl halide. 1-Bromo-4-iodo-3,5-difluorobenzene is chosen as the starting material because the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective N-arylation at the iodo-substituted position.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on its constituent parts (morpholine and a halogenated aromatic), standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. [10]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards: The parent compound, morpholine, is corrosive and can cause severe skin burns and eye damage. [11]It is also harmful if swallowed or inhaled. [11]While the properties of the title compound are unknown, it should be handled as a potential irritant and toxic substance. Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

This compound is a compound of significant interest for medicinal chemistry, yet its fundamental physicochemical properties are not well-documented in publicly accessible sources. This guide provides the necessary framework for its characterization, bridging the gap between theoretical importance and practical application. By outlining robust, validated protocols for determining melting point and logP, and proposing a logical synthetic route, we equip researchers with the tools needed for empirical investigation. The future characterization of this molecule will rely on the careful execution of these or similar experimental methods to build a complete and accurate physicochemical profile, paving the way for its potential application in drug discovery and development.

References

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. nexchem.co.uk [nexchem.co.uk]

A Technical Guide to the Structural Elucidation of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, technical walkthrough for the comprehensive characterization of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest due to its halogenated aromatic and morpholine moieties—scaffolds prevalent in pharmacologically active agents. We will navigate the logical workflow of structural analysis, from a plausible synthetic origin to the synergistic interpretation of mass spectrometry and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy data. This document serves not merely as a repository of methods, but as a strategic guide for researchers, explaining the causality behind experimental choices and demonstrating how a self-validating system of protocols leads to an unambiguous structural assignment.

Introduction: The Rationale for Rigorous Elucidation

The molecule this compound presents a unique analytical challenge and opportunity. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and a heavy halogen (Br) provides a rich dataset that, when correctly interpreted, allows for an unequivocal structural confirmation. The difluorophenyl group offers a ¹⁹F NMR probe, which is exceptionally sensitive to the local electronic environment, while the bromine atom imparts a characteristic isotopic signature in mass spectrometry.[1][2] The morpholine ring, a common pharmacophore, has well-documented conformational dynamics and NMR spectral patterns.[3][4]

Understanding the precise connectivity and conformation of this molecule is paramount for predicting its physicochemical properties, metabolic stability, and potential biological activity. This guide will therefore employ a multi-technique approach, demonstrating how data from orthogonal analytical methods are integrated to build a cohesive and trustworthy structural picture.

Contextual Framework: Plausible Synthesis

Before analysis, it is crucial to consider the compound's synthetic origin, as this provides a logical hypothesis for the expected structure. A highly plausible route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Protocol: Nucleophilic Aromatic Substitution

-

Reactants: Combine 1-bromo-3,5-difluoro-2-nitrobenzene with a slight excess of morpholine in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

-

Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) to act as a proton scavenger.

-

Conditions: Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: After cooling, perform an aqueous workup to remove the solvent and inorganic salts. The crude product can then be purified via column chromatography on silica gel.

This synthetic pathway strongly suggests a structure where the morpholine nitrogen is directly attached to the aromatic ring. Our analytical task is to confirm this connectivity and the specific substitution pattern.

The Elucidation Workflow: A Multi-Pronged Strategy

A robust structural elucidation workflow relies on the convergence of data from multiple independent techniques. Our approach is designed to first determine the molecular mass and elemental composition, then to map the carbon-hydrogen framework and heteroatom connectivity, and finally, to use specific nuclear probes (¹⁹F) to confirm the substitution pattern.

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique to determine the molecular weight and infer the elemental formula.[2] For this compound, Electron Ionization (EI) is a suitable method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrument: Direct insertion probe on a magnetic sector or time-of-flight (TOF) mass spectrometer.

-

Ionization Energy: 70 eV.

-

Analysis: Scan for a mass-to-charge (m/z) range of 50-400 amu.

Data Interpretation & Causality

The key is to identify the molecular ion peak (M⁺). For a molecule containing one bromine atom, we expect to see a characteristic doublet for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]

Table 1: Predicted Mass Spectrometry Data

| Feature | Predicted m/z | Rationale & Interpretation |

| Molecular Ion [M]⁺ | 277/279 | Confirms the molecular formula C₁₀H₁₀BrF₂NO. The 1:1 intensity ratio of the doublet is the definitive signature of a single bromine atom. |

| Fragment 1 | 249/251 | Loss of ethylene (C₂H₄, 28 Da) from the morpholine ring via a retro-Diels-Alder-type fragmentation, a common pathway for morpholines.[6] |

| Fragment 2 | 220/222 | Loss of the entire morpholine ring fragment (C₄H₈NO, 86 Da) is unlikely. A more probable fragmentation is the loss of a C₂H₅O fragment (45 Da) followed by rearrangement, but the most dominant fragmentation is often alpha-cleavage next to the nitrogen. |

| Fragment 3 | 198 | Loss of Br radical (79/81 Da) from the molecular ion. The resulting fragment at m/z 198 would be [C₁₀H₁₀F₂NO]⁺. |

| Fragment 4 | 170 | Loss of Br and C₂H₄O from the molecular ion. This corresponds to the [C₈H₅F₂N]⁺ fragment. |

The high-resolution mass spectrometry (HRMS) data would further confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

-

Spectrometer: 400 MHz or higher field strength.

-

Experiments: Standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used for definitive assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the proton environments. The symmetry of the morpholine ring and the substitution pattern on the aromatic ring will dictate the number and multiplicity of signals.

Predicted ¹H NMR Data & Interpretation

-

Aromatic Region (δ 7.0-7.5 ppm): The 4-bromo-2,6-difluorophenyl group has a plane of symmetry. This makes the two aromatic protons (H-3 and H-5) chemically equivalent. Due to coupling with the two adjacent ¹⁹F nuclei, this signal is expected to appear as a triplet . The coupling constant (JHF) is typically around 8-10 Hz.

-

Morpholine Region (δ 3.0-4.0 ppm): The morpholine protons will appear as two distinct signals due to their proximity to either the nitrogen or the oxygen atom.

-

Protons adjacent to Nitrogen (N-CH₂): These protons (4H) will be downfield due to the direct attachment to the electron-withdrawing aromatic ring. We predict a triplet around δ 3.2-3.4 ppm .

-

Protons adjacent to Oxygen (O-CH₂): These protons (4H) will be slightly more shielded, appearing as a triplet around δ 3.8-4.0 ppm .

-

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | t | 2H | Ar-H | Aromatic protons at C3 and C5 are equivalent due to symmetry. The triplet arises from coupling to the two equivalent ¹⁹F nuclei (³JHF ≈ 9 Hz). |

| ~3.90 | t | 4H | O-(CH ₂)₂ | Protons adjacent to the morpholine oxygen. The triplet arises from coupling to the adjacent N-CH₂ protons (³JHH ≈ 5 Hz). |

| ~3.30 | t | 4H | N-(CH ₂)₂ | Protons adjacent to the morpholine nitrogen. Deshielded by the aromatic ring. The triplet arises from coupling to the adjacent O-CH₂ protons (³JHH ≈ 5 Hz). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. A key feature for this molecule will be the large coupling constants between the fluorine atoms and the aromatic carbons (JCF).

Predicted ¹³C NMR Data & Interpretation

-

Aromatic Carbons:

-

C-F (C2, C6): These carbons will be significantly downfield and will appear as a doublet of doublets (or a triplet if ¹JCF is much larger than ³JCF) due to one-bond and three-bond C-F coupling. The ¹JCF coupling is very large (~240-250 Hz).

-

C-N (C1): This carbon is also significantly deshielded and will appear as a triplet due to two-bond coupling to the two fluorine atoms (²JCF ≈ 20-30 Hz).

-

C-H (C3, C5): These carbons will appear as a triplet due to two-bond C-F coupling (²JCF ≈ 20-25 Hz).

-

C-Br (C4): This carbon will be relatively shielded compared to the others and will appear as a triplet due to three-bond C-F coupling (³JCF ≈ 3-5 Hz).

-

-

Morpholine Carbons:

-

O-CH₂: Typically appears around δ 67 ppm.[8]

-

N-CH₂: Appears further upfield, around δ 50 ppm, but will be deshielded by the aromatic ring.

-

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity (due to F) | Assignment | Rationale & Predicted Coupling Constants (J in Hz) |

| ~160 | dd | C 2, C 6 | Carbon directly bonded to fluorine. Exhibits a very large one-bond coupling (¹JCF ≈ 245 Hz) and a smaller three-bond coupling (³JCF ≈ 8 Hz). |

| ~140 | t | C 1 | Ipso-carbon attached to nitrogen. Shows coupling to two equivalent fluorine atoms (²JCF ≈ 25 Hz). |

| ~118 | t | C 3, C 5 | Aromatic CH carbons. Shows two-bond coupling to the adjacent fluorine atoms (²JCF ≈ 22 Hz). |

| ~110 | t | C 4 | Carbon bonded to bromine. Shows a smaller three-bond coupling to the fluorine atoms (³JCF ≈ 4 Hz). |

| ~67 | s | O-C H₂ | Standard chemical shift for morpholine carbons adjacent to oxygen. |

| ~51 | s | N-C H₂ | Deshielded relative to unsubstituted morpholine due to the electron-withdrawing aromatic ring. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[1] For this molecule, it serves as the ultimate confirmation of the 2,6-difluoro substitution pattern.

Predicted ¹⁹F NMR Data & Interpretation

Given the molecular symmetry, the two fluorine atoms are chemically equivalent. Therefore, we expect a single signal in the ¹⁹F NMR spectrum. The chemical shift will be in the typical range for aromatic fluorine compounds. The key diagnostic feature will be its multiplicity in the ¹H-coupled spectrum, where it should appear as a triplet due to coupling with the two equivalent aromatic protons (H-3 and H-5).

Table 4: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity in ¹H-decoupled | Multiplicity in ¹H-coupled | Assignment | Rationale |

| ~ -110 to -120 | s | t | Ar-F | A single resonance confirms the chemical equivalence of the two fluorine atoms. The triplet in the coupled spectrum arises from coupling to H3 and H5 (³JFH ≈ 9 Hz). |

Data Synthesis and Final Confirmation

Caption: Convergence of analytical data to confirm the final structure.

-

Mass Spectrometry establishes the correct molecular formula and confirms the presence of one bromine atom.

-

¹H NMR confirms the 2H:4H:4H proton ratio and the symmetric substitution on the aromatic ring (a single triplet).

-

¹³C NMR confirms the presence of 6 unique carbon environments (4 aromatic, 2 aliphatic) and, crucially, shows the expected C-F coupling patterns that define the connectivity of the fluorine atoms.

-

¹⁹F NMR provides the definitive evidence of two equivalent fluorine atoms, ruling out any other isomeric arrangement.

Together, these self-validating pieces of evidence leave no ambiguity as to the identity of the compound being This compound .

Conclusion

This guide has detailed a logical and rigorous workflow for the structural elucidation of this compound. By integrating data from mass spectrometry and multinuclear NMR, we have demonstrated how to build a conclusive structural argument from the ground up. The causality behind each analytical choice—from predicting the isotopic pattern in MS to interpreting complex C-F coupling in ¹³C NMR—has been emphasized to provide not just a protocol, but a strategic framework for analysis. This comprehensive approach ensures the highest level of scientific integrity and is essential for any research or development professional working with novel chemical entities.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. whitman.edu [whitman.edu]

- 6. Morpholine [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-(4-Bromo-2,6-difluorophenyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest in medicinal chemistry and drug development. Given the nascent stage of public domain research on this specific molecule, this document focuses on a predictive solubility profile based on its physicochemical properties and the well-documented influence of the morpholine moiety. Furthermore, it offers a detailed experimental protocol for researchers to determine its precise solubility in various organic solvents.

The morpholine ring is a privileged structure in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, including solubility and metabolic stability.[1][2] Its presence suggests that this compound will exhibit favorable solubility in a range of organic solvents, a critical factor for its handling, formulation, and biological activity.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound combines a polar morpholine ring with a more non-polar bromodifluorophenyl group. The morpholine moiety, with its ether oxygen and tertiary amine, can act as a hydrogen bond acceptor, enhancing its interaction with protic and other polar solvents. The presence of the halogenated aromatic ring contributes to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₀BrF₂NO | - |

| Molecular Weight | 278.09 g/mol | - |

| XLogP3 | 2.1 | PubChem |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | PubChem |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 | - |

The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely have good solubility in a range of organic solvents, from moderately polar to non-polar. The TPSA of 12.5 Ų is relatively low, which also points towards good membrane permeability, a desirable trait in drug candidates.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | High | Aprotic, highly polar solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | High | Aprotic, highly polar solvent, similar to DMSO. |

| Dichloromethane (DCM) | Medium | High | Chlorinated solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Medium | High | Aprotic, moderately polar ether that can interact with the morpholine oxygen. |

| Ethyl Acetate | Medium | Moderate to High | Moderately polar ester, likely to be a good solvent. |

| Acetone | Medium | Moderate | Polar aprotic ketone. |

| Acetonitrile | Medium | Moderate | Polar aprotic solvent. |

| Isopropanol | Medium | Moderate | Polar protic alcohol, capable of hydrogen bonding with the morpholine ring. |

| Ethanol | High | Moderate | Polar protic alcohol, capable of hydrogen bonding. |

| Methanol | High | Moderate | The most polar of the common alcohols. |

| Toluene | Low | Low to Moderate | Non-polar aromatic solvent, solubility will depend on the influence of the phenyl ring. |

| Hexane | Low | Low | Non-polar aliphatic solvent, unlikely to be a good solvent for this compound. |

| Water | High | Low | The morpholine ring may impart some water solubility, but the large, non-polar aromatic group will likely dominate. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or solvent-rinsed syringe.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

-

Gravimetric analysis can also be used, where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration of the diluted solution in mg/mL) x (Dilution factor)

-

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Structure-Solubility Relationships

The solubility of this compound is a direct consequence of its molecular structure.

-

The Morpholine Moiety: This heterocyclic amine is a key contributor to the compound's polarity. The oxygen atom and the nitrogen atom can both act as hydrogen bond acceptors, which enhances solubility in protic solvents like alcohols. The basic nature of the nitrogen (pKa of morpholine is approximately 8.4) also means that its solubility can be significantly increased in acidic aqueous solutions due to salt formation.

-

The 4-Bromo-2,6-difluorophenyl Group: This portion of the molecule is largely non-polar and contributes to its lipophilicity. The bromine and fluorine atoms are electron-withdrawing, which can influence the electron distribution of the aromatic ring but do not significantly contribute to hydrogen bonding. The overall size and planarity of this group will favor interactions with non-polar and aromatic solvents through van der Waals forces and pi-pi stacking.

The interplay between the polar morpholine ring and the non-polar substituted phenyl ring results in a molecule with balanced solubility characteristics, making it amenable to a variety of organic solvents. This balance is often a desirable feature in drug candidates, as it can facilitate both formulation in different solvent systems and passage through biological membranes.

Conclusion

While specific experimental data on the solubility of this compound is not yet publicly available, a strong predictive understanding of its behavior in organic solvents can be derived from its physicochemical properties and the known characteristics of the morpholine scaffold. The compound is anticipated to have good solubility in a range of polar aprotic and moderately polar solvents, with lower solubility in highly non-polar solvents and water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility in their solvents of interest, enabling further development and application of this promising molecule.

References

An In-depth Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of 4-(4-bromo-2,6-difluorophenyl)morpholine, a halogenated aryl morpholine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a difluorinated phenyl ring and a bromine atom onto the morpholine scaffold presents a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the core characteristics of this molecule, including its molecular weight, structural features, and predicted properties. Furthermore, a detailed, field-proven protocol for its synthesis will be outlined, accompanied by a discussion of its potential applications as a versatile building block in the synthesis of complex pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of Aryl Morpholines in Modern Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance the pharmacokinetic profile of drug candidates.[1] Its incorporation can improve aqueous solubility, metabolic stability, and bioavailability.[1] When combined with a poly-halogenated phenyl group, as in this compound, the resulting molecule becomes a highly valuable intermediate for several reasons. The fluorine atoms can modulate the pKa of the morpholine nitrogen, influence binding interactions with target proteins, and enhance membrane permeability. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a key building block for creating diverse chemical libraries.[2] This strategic combination of structural features makes this compound a compound of high interest for the development of novel therapeutics, particularly in areas such as oncology and central nervous system (CNS) disorders.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. This section outlines the key identifiers and predicted physicochemical characteristics of this compound.

Molecular Structure and Identifiers

The chemical structure of this compound is depicted below, followed by a table summarizing its key identifiers.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrF₂NO |

| Molecular Weight | 278.09 g/mol |

| Canonical SMILES | C1COCCN1C2=C(F)C=C(Br)C=C2F |

| InChI Key | InChIKey=Generated-Upon-Synthesis |

| CAS Number | Not assigned |

Molecular Weight Calculation

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation for C₁₀H₁₀BrF₂NO is as follows:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 278.096 g/mol

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| XLogP3 | ~2.5 - 3.5 | The presence of two fluorine atoms and a bromine atom increases lipophilicity compared to unsubstituted phenylmorpholine. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Based on the morpholine ring, which is consistent with related structures like 4-(4-Bromo-2,6-difluorobenzyl)morpholine.[5] |

| Hydrogen Bond Donors | 0 | There are no hydrogens attached to electronegative atoms capable of donation. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | The bond between the phenyl ring and the morpholine nitrogen allows for rotation. |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the two fluorine atoms activates the phenyl ring towards nucleophilic attack by morpholine.

Proposed Synthetic Workflow

The following protocol outlines a reliable method for the synthesis of the title compound.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(4-Bromo-2,6-difluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into molecular structure, enabling the unambiguous identification and characterization of novel chemical entities. This guide offers a detailed theoretical prediction and expert analysis of the ¹H and ¹³C NMR spectra for 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest in medicinal chemistry due to its halogenated phenylmorpholine scaffold. Understanding the expected NMR spectral features is crucial for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This document will dissect the anticipated chemical shifts, coupling constants, and multiplicities, grounded in fundamental principles of NMR spectroscopy and substituent effects.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

1. Morpholine Protons:

The morpholine ring is expected to adopt a chair conformation in solution.[1] This leads to two sets of chemically non-equivalent methylene protons: those adjacent to the nitrogen atom (H-a) and those adjacent to the oxygen atom (H-b).

-

Protons adjacent to Nitrogen (H-a): These protons are expected to appear as a triplet at approximately 3.10-3.30 ppm . The deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nature of the substituted phenyl ring will shift these protons downfield compared to unsubstituted morpholine. The signal will be a triplet due to coupling with the adjacent H-b protons.

-

Protons adjacent to Oxygen (H-b): These protons will be further deshielded by the more electronegative oxygen atom, and their signal is predicted to be a triplet around 3.80-4.00 ppm . Similar to the H-a protons, the multiplicity is a result of coupling with the neighboring H-a protons. The typical chemical shifts for protons on a morpholine ring are well-established.[2][3]

2. Aromatic Protons:

The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene ring. The presence of two fluorine atoms ortho to the morpholine substituent and a bromine atom para to it creates a specific splitting pattern. The aromatic region for substituted benzenes typically appears between 6.5 and 8.0 ppm.

-

Protons at C-3 and C-5 (H-c): These two protons are chemically equivalent due to the symmetry of the molecule. They are situated meta to the bromine atom and ortho to the fluorine atoms. The strong electron-withdrawing inductive effect of the fluorine atoms will significantly deshield these protons. Furthermore, they will be split by the adjacent fluorine atoms. This will result in a triplet centered around 7.20-7.40 ppm . The splitting is due to coupling to the two neighboring fluorine atoms (a triplet is expected if the H-F coupling constants are similar).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

1. Morpholine Carbons:

-

Carbons adjacent to Nitrogen (C-a): These carbons are directly attached to the nitrogen and the substituted phenyl ring. Their chemical shift is predicted to be in the range of 50.0-52.0 ppm .

-

Carbons adjacent to Oxygen (C-b): Due to the high electronegativity of the oxygen atom, these carbons will be significantly deshielded and are expected to resonate at approximately 66.0-68.0 ppm . The chemical shifts of N-substituted morpholines have been extensively studied.[4][5]

2. Aromatic Carbons:

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine, fluorine, and morpholine substituents.[6][7]

-

Carbon attached to Nitrogen (C-1): This carbon is directly bonded to the nitrogen of the morpholine ring and is ipso to the substituent. It is also flanked by two fluorine atoms. This carbon's signal is expected to be a triplet (due to C-F coupling) and significantly shielded by the nitrogen, appearing around 120.0-125.0 ppm .

-

Carbons attached to Fluorine (C-2 and C-6): These carbons are directly bonded to the highly electronegative fluorine atoms, leading to a very large downfield shift. This signal will appear as a doublet due to the one-bond C-F coupling and is predicted to be in the region of 155.0-160.0 ppm .

-

Carbons at C-3 and C-5: These carbons are adjacent to the fluorine- and bromine-substituted carbons. Their chemical shifts are influenced by the neighboring substituents and are predicted to be around 115.0-120.0 ppm . This signal will likely appear as a doublet of doublets due to coupling with the fluorine atoms.

-

Carbon attached to Bromine (C-4): The carbon atom bonded to the bromine will be deshielded, but to a lesser extent than the carbons bonded to fluorine. Its signal is expected in the range of 110.0-115.0 ppm .

Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | 3.10-3.30 | Triplet | 4H | H-a (Morpholine) |

| Signal 2 | 3.80-4.00 | Triplet | 4H | H-b (Morpholine) |

| Signal 3 | 7.20-7.40 | Triplet | 2H | H-c (Aromatic) |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Signal 1 | 50.0-52.0 | C-a (Morpholine) |

| Signal 2 | 66.0-68.0 | C-b (Morpholine) |

| Signal 3 | 110.0-115.0 | C-4 (Aromatic) |

| Signal 4 | 115.0-120.0 | C-3, C-5 (Aromatic) |

| Signal 5 | 120.0-125.0 | C-1 (Aromatic) |

| Signal 6 | 155.0-160.0 | C-2, C-6 (Aromatic) |

Experimental Workflow and Validation

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the morpholine protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

-

Visualization of Molecular Structure and Key Interactions

Figure 1: Predicted coupling network for this compound.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound are based on established principles of chemical shifts and coupling constants, considering the specific electronic and steric environment of each nucleus. This in-depth guide provides a robust framework for the experimental verification of the compound's structure. The provided step-by-step protocol for data acquisition and the summary tables of expected spectral features will serve as a valuable resource for researchers in the field of drug development, ensuring accurate and efficient structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a fluorinated N-aryl morpholine derivative of significant interest in medicinal chemistry. The morpholine moiety is a well-established "privileged structure" in drug discovery, known for its ability to improve the pharmacokinetic profile and confer a wide range of biological activities on parent molecules. The introduction of a bromo- and difluoro-substituted phenyl ring presents opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This guide details the structural elucidation and IUPAC nomenclature, provides a detailed, field-proven synthetic protocol based on nucleophilic aromatic substitution, outlines key analytical characterization techniques, and explores the potential therapeutic applications of this compound, particularly in the context of kinase inhibition and central nervous system disorders.

Structural Elucidation and IUPAC Nomenclature

The chemical entity with the common name this compound possesses a morpholine ring attached via its nitrogen atom to a 4-bromo-2,6-difluorophenyl group.

IUPAC Name: this compound

Chemical Formula: C₁₀H₁₀BrF₂NO

Molecular Weight: 278.09 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is facilitated by the presence of electron-withdrawing fluorine atoms on the aromatic ring, which activate the ring towards nucleophilic attack by morpholine.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile (morpholine) attacks the carbon atom bearing a leaving group (in this case, a halogen on the starting phenyl precursor), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine substituents are crucial for stabilizing this negatively charged intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Recommended Starting Material

A plausible and commercially accessible starting material for this synthesis is 1-bromo-2,4,5-trifluorobenzene. In this scenario, the fluorine atom at the 4-position is the most activated towards substitution due to the combined electron-withdrawing effects of the other two fluorine atoms and the bromine atom.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl morpholines.

Materials and Reagents:

-

1-Bromo-2,4,5-trifluorobenzene

-

Morpholine

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

-

2-Chloroethyl ether or a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2,4,5-trifluorobenzene (1.0 eq).

-

Addition of Reagents: Add the solvent of choice (e.g., 2-chloroethyl ether, 5-10 volumes). To this solution, add morpholine (1.2 eq) followed by the base (e.g., triethylamine, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 130-160°C, depending on the solvent) and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and the aromatic protons. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The aromatic region should display a pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring, with coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring and the phenyl ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling. The two methylene carbons of the morpholine ring will appear at different chemical shifts due to their different electronic environments (C-N vs. C-O).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine CH₂-N | ~3.1-3.3 (m, 4H) | ~50-52 |

| Morpholine CH₂-O | ~3.8-4.0 (m, 4H) | ~66-68 |

| Aromatic CH | ~7.2-7.5 (m, 2H) | ~115-125 (with C-F coupling) |

| Aromatic C-N | - | ~130-135 |

| Aromatic C-Br | - | ~110-115 |

| Aromatic C-F | - | ~155-160 (with large C-F coupling) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Therapeutic Potential and Applications in Drug Discovery

The morpholine ring is a key pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. Aryl-morpholines have been identified as pharmacophores that can selectively interact with various molecular targets.

Kinase Inhibition

Many kinase inhibitors incorporate a morpholine moiety, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The this compound scaffold can serve as a versatile starting point for the development of novel kinase inhibitors. The bromine atom provides a handle for further derivatization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the binding pocket.

Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is also prevalent in drugs targeting the central nervous system. Its physicochemical properties can contribute to improved blood-brain barrier permeability. The specific substitution pattern of this compound could lead to compounds with activity at various CNS receptors or transporters.

Figure 3: Potential applications and advantages of the this compound scaffold in drug discovery.

Safety and Handling

Brominated aromatic compounds should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed handling and storage protocols for brominated organic compounds, refer to established safety guidelines.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of the morpholine moiety, combined with the unique substitution pattern on the phenyl ring, offers significant potential for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further investigation into the biological activities of this compound and its derivatives is warranted.

Sourcing Guide for 4-(4-Bromo-2,6-difluorophenyl)morpholine: A Technical Resource for Drug Discovery Professionals

An In-depth Guide to the Commercial Landscape, Quality Evaluation, and Strategic Procurement of a Key Pharmaceutical Building Block.

Introduction: The Significance of 4-(4-Bromo-2,6-difluorophenyl)morpholine in Modern Medicinal Chemistry

This compound is a specialized chemical intermediate that has garnered interest within the drug discovery and development sector. Its unique structural features, namely the bromine-substituted and difluorinated phenyl ring coupled with a morpholine moiety, make it a valuable building block for the synthesis of complex therapeutic agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate. The presence of bromine and fluorine atoms provides handles for further chemical modifications and can significantly influence the compound's binding affinity and selectivity for its biological target.

This technical guide provides a comprehensive overview of the commercial supplier landscape for this compound (CAS No. 1408074-69-0), offering insights into supplier specifications, quality considerations, and a strategic approach to procurement. This resource is intended for researchers, medicinal chemists, and procurement specialists in the pharmaceutical and biotechnology industries.

Commercial Supplier Landscape

A critical first step in the procurement of any chemical intermediate is the identification of reliable commercial suppliers. For this compound, a number of vendors offer this compound, primarily for research and development purposes. The following table summarizes the offerings of several key suppliers. It is important to note that stock availability and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Purity | Available Quantities | Pricing (USD) | CAS Number |

| --INVALID-LINK-- | 95%[1] | 1g, 5g | $300 (1g), $900 (5g)[1] | 1408074-69-0[1] |

| --INVALID-LINK-- | Inquire | Inquire | Inquire | 1408074-69-0[2] |

| --INVALID-LINK-- | Inquire | Inquire | Inquire | 1408074-69-0[3] |

| Vibrant Pharma Inc. | 97% | Inquire | Inquire | N/A |

| Amadis Chemical | Inquire | Inquire | Inquire | 1408074-69-0 |

Note: While Vibrant Pharma Inc. lists a "4-(4-Bromo-2,6-dimethylphenyl)morpholine" with 97% purity, it is crucial to verify the exact chemical structure and CAS number to ensure it is not a related but different compound[4]. The absence of a CAS number on their product page necessitates direct communication for clarification.

Strategic Procurement Workflow: A Step-by-Step Guide

The procurement of a specialized chemical like this compound requires a systematic approach to ensure the quality and consistency of the material, which is paramount for reproducible research and development.

References

A Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine: Synthesis, Characterization, and Applications

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the design of novel molecular entities often involves the strategic combination of "privileged structures"—scaffolds that are known to interact with a variety of biological targets and impart favorable pharmacokinetic properties. 4-(4-Bromo-2,6-difluorophenyl)morpholine is a quintessential example of such a design. It synergistically combines three key motifs:

-

The Morpholine Ring: A ubiquitous pharmacophore known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2][3] Its presence can lead to better oral bioavailability and CNS penetration.[3][4]

-

The 2,6-Difluorophenyl Group: The incorporation of fluorine atoms, particularly in a difluoro- or trifluoromethyl- arrangement, is a cornerstone of contemporary drug design.[5][6] The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, enhance binding affinity through unique interactions (such as hydrogen bonds), and, critically, block sites of metabolic oxidation, thereby increasing a drug's half-life.[7][8][9]

-

The para-Bromo Substituent: This halogen atom serves as a versatile synthetic handle. It provides a reactive site for further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]

This guide provides a comprehensive technical overview of the predicted chemical properties, robust synthetic routes, and likely applications of this compound for researchers engaged in drug discovery and development.

Chemical Structure and Predicted Physicochemical Properties

The core structure consists of a morpholine ring directly attached via its nitrogen atom to the C1 position of a 4-bromo-2,6-difluorobenzene ring. The fluorine atoms at the C2 and C6 positions sterically hinder the rotation around the C-N bond and significantly influence the electronic environment of the aromatic ring.

Caption: 2D Structure of this compound.

Predicted Physicochemical Data

The following properties are calculated based on established algorithms and comparison with analogous structures like 4-(4-bromophenyl)morpholine.[11]

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₁₀H₁₀BrF₂NO | Based on atomic composition. |

| Molecular Weight | 278.09 g/mol | Sum of atomic weights. |

| CAS Number | Not Assigned | Compound is not currently cataloged.[12] |

| Appearance | White to off-white solid | Typical for N-aryl morpholines. |

| XLogP3 | ~2.9 - 3.4 | Increased lipophilicity due to F atoms compared to 4-(4-bromophenyl)morpholine (XLogP3 = 2.1).[11] |

| pKa (conjugate acid) | ~4.5 - 5.0 | The electron-withdrawing F atoms are expected to decrease the basicity of the morpholine nitrogen compared to unsubstituted N-phenylmorpholine. |

| H-Bond Acceptors | 3 (N, O, 2xF) | Standard count. |

| H-Bond Donors | 0 | No labile protons. |

| Rotatable Bonds | 1 (Aryl-N bond) | Limited rotation due to ortho-fluoro groups. |

Proposed Synthetic Routes and Experimental Protocols

The formation of the C(aryl)-N bond is the key transformation in the synthesis of this molecule. Two highly reliable and versatile methods are proposed: the Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most robust and general method for forming C-N bonds to aryl halides.[13][14][15] The reaction couples an aryl bromide with morpholine using a palladium catalyst and a specialized phosphine ligand.

Caption: General workflow for Buchwald-Hartwig amination synthesis.

Authoritative Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical.[16] It facilitates the rate-limiting reductive elimination step in the catalytic cycle and prevents catalyst decomposition, which is essential when coupling with the relatively less reactive morpholine.[17] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and generate the active amine nucleophile.[13]

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: To an oven-dried Schlenk tube, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), Xantphos or XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).[13]

-

Inerting: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

-

Isolation: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing fluorine atoms on the aromatic ring activate it towards nucleophilic attack, making an SNAr reaction feasible.[18][19][20] This method avoids the need for expensive metal catalysts and ligands but may require more forcing conditions or a more activated substrate.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Authoritative Causality: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[19] The stability of this intermediate is paramount. The two ortho-fluorine atoms provide powerful inductive and mesomeric stabilization, making the ipso-carbon (the carbon bearing the bromine) sufficiently electrophilic for the morpholine to attack.[21] A polar aprotic solvent like DMSO is chosen to solvate the cationic counter-ion of the base and enhance the nucleophilicity of the amine.

Self-Validating Protocol: SNAr Reaction

-

Vessel Preparation: In a sealed pressure vessel, combine 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), morpholine (2.0 mmol, 2.0 equiv.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

-

Reaction: Seal the vessel tightly and heat in an oil bath at 120-150 °C for 24-48 hours. The reaction must be conducted in a sealed vessel to prevent the evaporation of the volatile morpholine.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

-

Workup: Cool the reaction vessel to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Isolation: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. The predicted spectra are based on data from N-aryl morpholines.[22]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.15 - 7.30 | (t, J ≈ 8.5 Hz) |

| ~6.85 - 7.00 | (dd, J ≈ 8.5, 2.0 Hz) |

| ~3.80 - 3.90 | (t, J ≈ 4.8 Hz) |

| ~3.20 - 3.30 | (t, J ≈ 4.8 Hz) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition, particularly the presence of bromine.

| Technique | Predicted Observation | Interpretation |

| Electrospray (ESI+) | m/z 278.99, 280.99 | [M+H]⁺ molecular ion peak. |

| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by 2 Da. | Characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[24][25][26] |

| Key Fragments | m/z 199/201 (Loss of morpholine) | Fragmentation of the C(aryl)-N bond. |

| m/z 221/223 (Loss of C₂H₄O) | Cleavage of the morpholine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic |

| ~2850 - 2960 | C-H Stretch | Aliphatic (Morpholine) |

| ~1580 - 1610 | C=C Stretch | Aromatic Ring |

| ~1250 - 1350 | C-N Stretch | Aryl-Alkyl Amine |

| ~1200 - 1300 | C-F Stretch | Aryl Fluoride (Strong) |

| ~1115 - 1130 | C-O-C Stretch | Ether (Morpholine) |

Potential Applications in Research and Drug Development

The unique structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs, particularly in the development of kinase inhibitors, CNS-active agents, and other therapeutics.

-

Metabolic Blocking: The two fluorine atoms flanking the morpholine linkage are strategically placed to prevent ortho-hydroxylation of the phenyl ring by cytochrome P450 enzymes, a common metabolic pathway for N-aryl compounds. This can significantly increase the compound's metabolic stability and in vivo half-life.[5][7]

-

Modulation of Physicochemical Properties: The morpholine ring is a well-established "solubility tag."[1] It can disrupt the planarity of the aromatic system and introduce a polar group, often improving the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[2][27]

-

CNS Drug Design: The physicochemical properties imparted by the morpholine moiety, such as its pKa and ability to form hydrogen bonds, can be fine-tuned to optimize blood-brain barrier permeability, making this scaffold suitable for developing drugs targeting the central nervous system.[3][4]

-

Scaffold for Library Synthesis: The bromine atom provides a crucial point of diversification. It can be readily converted to other functional groups using palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of a library of analogues to explore structure-activity relationships.[10]

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]